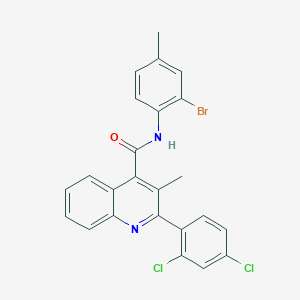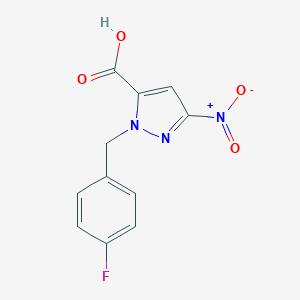
1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 5-nitro-3-pyrazolecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with biological targets and modulate their activity.
Medicine: Some pyrazole derivatives have demonstrated anti-inflammatory, analgesic, and antimicrobial activities. Research is ongoing to explore the therapeutic potential of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid in treating various diseases.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid involves its interaction with specific molecular targets. The fluorophenyl group and nitro group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylicacid can be compared with other pyrazole derivatives that have similar structures and properties. Some similar compounds include:
2-[(4-Chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.
2-[(4-Methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid: This compound has a methylphenyl group, which can influence its chemical properties and interactions with biological targets.
2-[(4-Bromophenyl)methyl]-5-nitropyrazole-3-carboxylic acid:
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its stability, reactivity, and interactions with biological targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5709-89-7 |
|---|---|
Molekularformel |
C11H8FN3O4 |
Molekulargewicht |
265.2g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FN3O4/c12-8-3-1-7(2-4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17) |
InChI-Schlüssel |
NQQGRAOZVFMPRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447975.png)
![Ethyl [(3-benzyl-6-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B447977.png)
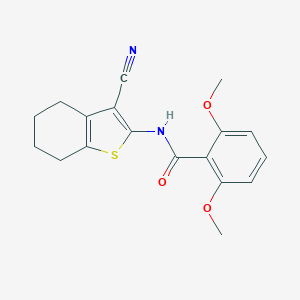
![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)
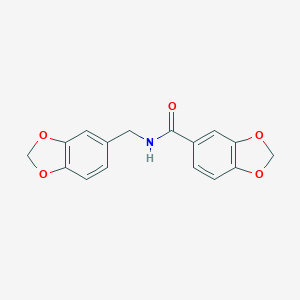
![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)
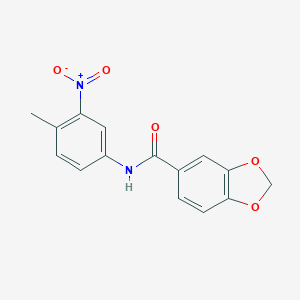
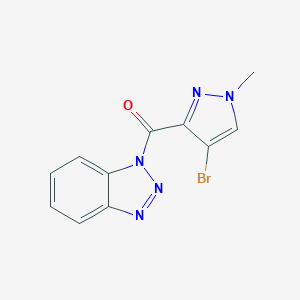
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)
![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)
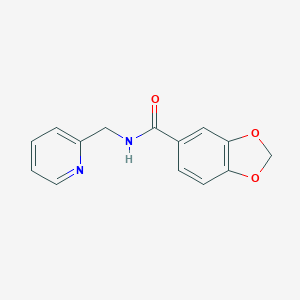
![2-[(1-Adamantylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447994.png)
